molecular formula C16H16N2O3S B2916479 N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide CAS No. 349428-05-3

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide

Cat. No. B2916479
CAS RN: 349428-05-3
M. Wt: 316.38
InChI Key: OMQABHXBGVHEQC-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives, such as “N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide”, typically involves the reduction of the corresponding indoles . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide”, also known as “N-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-1-carboxamide”. However, the specific details on six to eight unique applications for this compound are not readily available in the search results.

The available information suggests that derivatives of indole, which is part of the compound’s structure, have diverse biological and clinical applications due to their pharmacological activity . Additionally, indole derivatives can be used for the synthesis of compounds with neuroprotective properties .

Future Directions

The future directions for “N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide” could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This is because 2,3-dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQABHXBGVHEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide

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